ethyl 2-{[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
Description
Ethyl 2-{[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is a coumarin-derived ester featuring a complex substitution pattern. Its structure includes:
- A 4,8-dimethyl-2-oxo-2H-chromen-7-yl core.
- A 2-methoxy-2-oxoethyl group at position 2.
- A propanoate ester linked via an ether bond at position 6.
Coumarins are widely studied for their pharmacological and material science applications, with substituents critically influencing properties such as solubility, stability, and bioactivity .
Properties
Molecular Formula |
C19H22O7 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 2-[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C19H22O7/c1-6-24-18(21)12(4)25-15-8-7-13-10(2)14(9-16(20)23-5)19(22)26-17(13)11(15)3/h7-8,12H,6,9H2,1-5H3 |
InChI Key |
JFPDFNOZNGFYKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Esterification: The final step involves the esterification of the chromenone derivative with ethyl 2-bromoacetate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 2-{[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is crucial in regulating immune response and inflammation.
Comparison with Similar Compounds
Structural Analog 1: Ethyl 2-((4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate
Key Differences :
- Substituent at Position 3 : Lacks the 2-methoxy-2-oxoethyl group.
- Ester Chain: Shorter acetoxy group instead of propanoate. Synthesis: Synthesized via reflux of ethyl chloroacetate with a coumarin precursor in dry acetone using K₂CO₃ . Implications:
- Reduced steric bulk compared to the target compound.
- Lower molecular weight (C₁₆H₁₆O₆ vs.
Structural Analog 2: Allyl 2-((3-(2-Methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate
Key Differences :
- Ester Group: Allyl instead of ethyl propanoate.
- Substituent Position : Retains the 3-(2-methoxy-2-oxoethyl) group.
Implications : - The allyl group introduces unsaturation, which may enhance reactivity in polymerization or conjugation reactions .
- Molecular weight: ~346.37 g/mol (similar to the target compound).
Structural Analog 3: Ethyl 3-[4,8-Dimethyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]propanoate
Key Differences :
Structural Analog 4: Methyl 4-({[3-(2-Methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
Key Differences :
- Ester Group: Benzoate instead of propanoate.
- Linkage : Additional methylene bridge between the coumarin and ester.
Biological Activity : - IC₅₀ values for STAT3 inhibition: 63,000 nM and 137,000 nM, indicating moderate activity .
Implications : - The benzoate group may enhance π-π stacking interactions in biological targets.
Physical and Chemical Properties
Key Trends :
- Electron-withdrawing groups (e.g., 2-oxoethyl) enhance stability against hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
